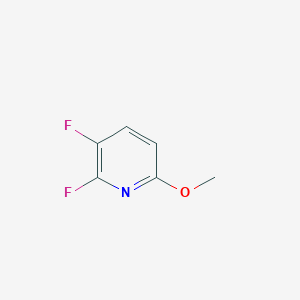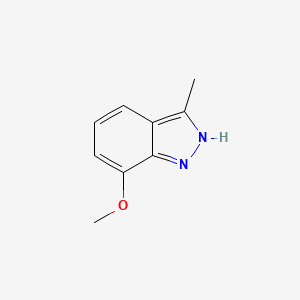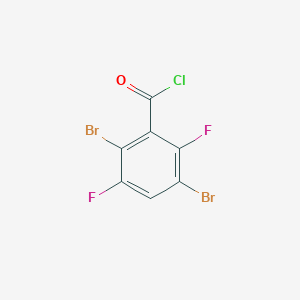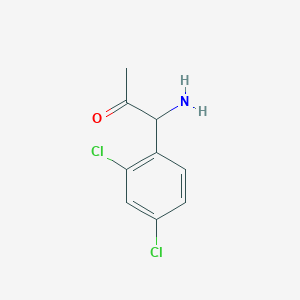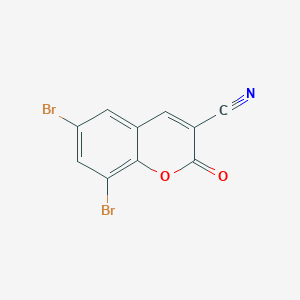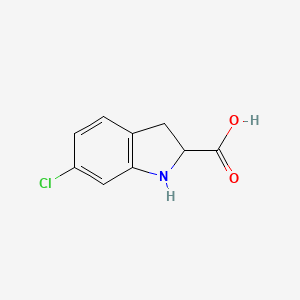
6-Chloroindoline-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloroindoline-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound with a benzene ring fused to a pyrrole ring. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 6-Chloroindoline-2-carboxylic acid typically involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are used under acidic conditions to form the indole structure . Industrial production methods may involve acylation, hydrogenation, and acid hydrolysis of indoline-2-formic acid .
Análisis De Reacciones Químicas
6-Chloroindoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Aplicaciones Científicas De Investigación
6-Chloroindoline-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloroindoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, indole derivatives can bind to multiple receptors and enzymes, influencing biological processes such as cell signaling and gene expression .
Comparación Con Compuestos Similares
6-Chloroindoline-2-carboxylic acid can be compared with other indole derivatives like:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Known for its antiviral and anticancer properties.
Azaindole: Exhibits similar activity against enzymes like the renin enzyme.
6-Chloroindoline-2-carboxylic acid stands out due to its unique chlorine substitution, which can enhance its biological activity and specificity .
Propiedades
Fórmula molecular |
C9H8ClNO2 |
|---|---|
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
6-chloro-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-2,4,8,11H,3H2,(H,12,13) |
Clave InChI |
LFPMAWCTZRSTKM-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=C1C=CC(=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


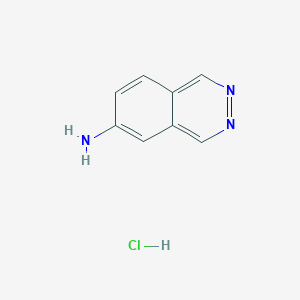
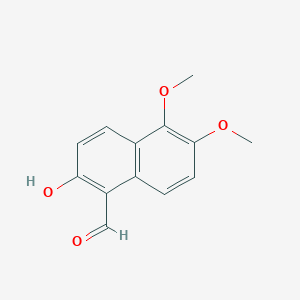

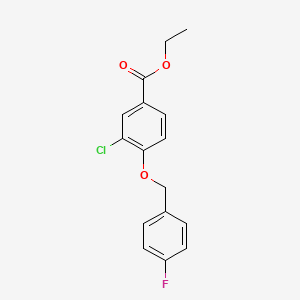
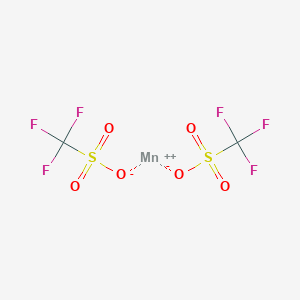
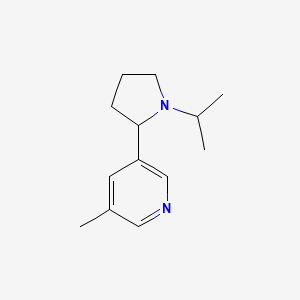
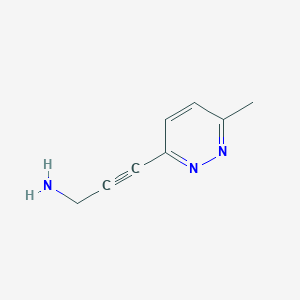
![Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13024590.png)
![Benzo[b]thiophen-4-ylhydrazine](/img/structure/B13024595.png)
